2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 878716-48-4
VCID: VC5471890
InChI: InChI=1S/C16H11F3N2O2S/c1-9-12(14(22)21-15-20-5-6-24-15)8-13(23-9)10-3-2-4-11(7-10)16(17,18)19/h2-8H,1H3,(H,20,21,22)
SMILES: CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NC=CS3
Molecular Formula: C16H11F3N2O2S
Molecular Weight: 352.33

2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide

CAS No.: 878716-48-4

Cat. No.: VC5471890

Molecular Formula: C16H11F3N2O2S

Molecular Weight: 352.33

* For research use only. Not for human or veterinary use.

2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide - 878716-48-4

Specification

CAS No. 878716-48-4
Molecular Formula C16H11F3N2O2S
Molecular Weight 352.33
IUPAC Name 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
Standard InChI InChI=1S/C16H11F3N2O2S/c1-9-12(14(22)21-15-20-5-6-24-15)8-13(23-9)10-3-2-4-11(7-10)16(17,18)19/h2-8H,1H3,(H,20,21,22)
Standard InChI Key BPZODYNOGCTFMX-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide is C₁₆H₁₁F₃N₂O₂S, with a molecular weight of 352.33 g/mol. The structure comprises a furan ring substituted at the 3-position with a carboxamide group linked to a thiazole ring and at the 5-position with a 3-(trifluoromethyl)phenyl group. The methyl group at the 2-position of the furan ring contributes to steric stabilization, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number878716-48-4
Molecular FormulaC₁₆H₁₁F₃N₂O₂S
Molecular Weight352.33 g/mol
IUPAC Name2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
SMILESCC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NC=CS3
Topological Polar Surface Area97.8 Ų

The presence of the thiazole ring introduces hydrogen-bonding capabilities via its nitrogen and sulfur atoms, which are critical for target binding . The trifluoromethyl group, a common pharmacophore in drug design, contributes to electron-withdrawing effects and enhances bioavailability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide typically involves multi-step reactions, as inferred from analogous compounds . A plausible route includes:

  • Furan Core Formation: Cyclization of a diketone precursor to yield the 2-methylfuran-3-carboxylic acid intermediate.

  • Carboxamide Coupling: Reaction of the furan-3-carboxylic acid with 2-aminothiazole using carbodiimide-based coupling agents (e.g., EDC or DCC).

  • Suzuki-Miyaura Cross-Coupling: Introduction of the 3-(trifluoromethyl)phenyl group via palladium-catalyzed coupling with a boronic acid derivative .

Critical challenges include optimizing reaction yields while minimizing side products, particularly during the cross-coupling step, where steric hindrance from the methyl and trifluoromethyl groups may reduce efficiency.

Biological Activity and Mechanisms

Antibacterial and Anti-inflammatory Effects

The trifluoromethylphenyl group enhances membrane penetration, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values reported in the range of 4–16 µg/mL. Anti-inflammatory activity is hypothesized to arise from COX-2 inhibition, though experimental validation remains pending .

Pharmacological Applications

Oncology

Preclinical studies of structurally related compounds demonstrate apoptosis induction in MCF-7 breast cancer cells and A549 lung adenocarcinoma cells via caspase-3 activation . While direct data for this compound is limited, its structural similarity to FDA-approved kinase inhibitors supports its candidacy for further testing.

Infectious Diseases

The compound’s thiazole moiety is critical for disrupting bacterial cell wall synthesis. Analogous molecules exhibit synergy with β-lactam antibiotics, suggesting potential combination therapies .

Comparative Analysis with Analogues

Table 2: Activity Comparison with Analogous Compounds

CompoundTarget ActivityIC₅₀/Potency
Target CompoundEGFR Inhibition0.8 µM (predicted)
N-(3-Chloro-4-methylphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide COX-2 Inhibition1.2 µM
5-(3-Nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide AntibacterialMIC = 8 µg/mL

The nitro group in enhances antibacterial potency but introduces mutagenic risks, whereas the methyl group in the target compound improves metabolic stability .

Current Research and Future Directions

Recent patents (e.g., US9340500) highlight interest in trifluoromethyl-containing thiazole derivatives for neurodegenerative diseases . Future studies should prioritize in vivo efficacy testing and structural optimization to reduce potential off-target effects.

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